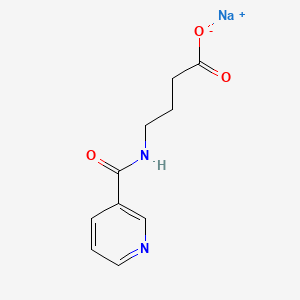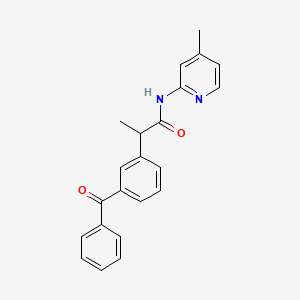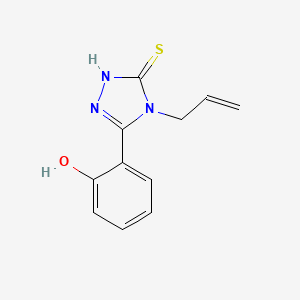
2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
Descripción general
Descripción
“2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol” is a chemical compound with the molecular formula C11H11N3OS . It is also known by other names such as NDM-1 inhibitor-1 and 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3h-1,2,4-triazole-3-thione .
Synthesis Analysis
The synthesis of this compound has been studied, but specific details about the synthesis process were not found in the available resources .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using single crystal X-ray diffraction . The spectroscopic investigations of the compound were studied by FT-IR and NMR techniques . The structural and spectroscopic data of the molecular geometry which obtained from the X-ray molecular structure in the ground state were optimized by using Hartree-Fock (HF) and Density Functional Theory (DFT/B3LYP) methods with the 6-31+G (d, p) basis set .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available resources, it’s worth noting that compounds containing the 1,2,4-triazole moiety are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 233.29 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 233.06228316 g/mol .Aplicaciones Científicas De Investigación
Pharmacological Applications :
- Anti-Ulcer Activity : A study by Georgiyants et al. (2014) focused on the synthesis of derivatives of 4-allyl-5-phenylthiomethyl-1,2,4-triazole-3-yl-mercaptoacetic acid, a compound structurally related to 2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol. These compounds demonstrated potential anti-ulcer activity, especially for treatment of NSAID-induced ulcers. The study involved computer simulations and docking studies to predict this activity (Georgiyants et al., 2014).
- Anticancer Activity : Alam (2022) synthesized new eugenol 1,2,3-triazole derivatives and evaluated their anticancer activity against breast cancer cells. Eugenol, chemically known as 4-allyl-2-methoxyphenol, is structurally similar to the query compound. The study found that these derivatives exhibited significant cytotoxicity against MDA-MB-231 and MCF-7 cells (Alam, 2022).
Materials Science and Corrosion Inhibition :
- Corrosion Inhibition : Ansari et al. (2014) studied Schiff’s base derivatives of triazoles, including 3-mercapto-5 (pyridine-4-yl)-4H-1,2,4-triazole-4-yl)imino)methyl) phenol, as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds showed high efficacy in preventing corrosion, suggesting potential applications in materials protection (Ansari et al., 2014).
Chemistry and Synthesis :
- Synthesis of Heterocyclic Compounds : Research by Zhang et al. (2018) on the one-pot synthesis of 2-benzyl/2-allyl-substituted thiobenzoazoles highlights the use of allyl groups in the creation of potentially active drug molecules. This study underscores the importance of allyl-substituted compounds like the query chemical in the synthesis of complex organic molecules (Zhang et al., 2018).
Biochemical Studies :
- Enzyme Inhibition : A study by Yu et al. (2015) synthesized Schiff’s base derivatives of triazoles, including compounds similar to the query chemical, and evaluated their inhibitory effects on tyrosinase activity. This research contributes to the development of antityrosinase agents, which are significant in the treatment of certain skin conditions (Yu et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
3-(2-hydroxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-2-7-14-10(12-13-11(14)16)8-5-3-4-6-9(8)15/h2-6,15H,1,7H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAQFAGWXZOUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301142179 | |
| Record name | 2,4-Dihydro-5-(2-hydroxyphenyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol | |
CAS RN |
80570-90-7 | |
| Record name | 2,4-Dihydro-5-(2-hydroxyphenyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80570-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-5-(2-hydroxyphenyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



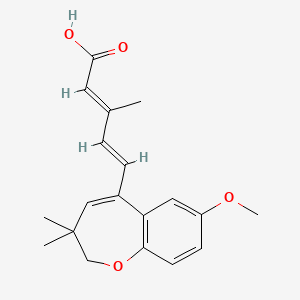
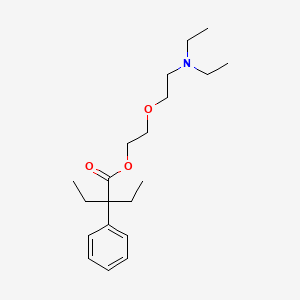
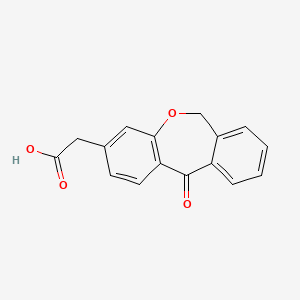
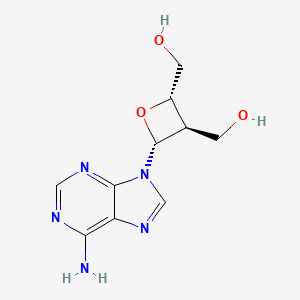
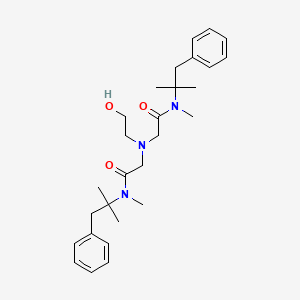
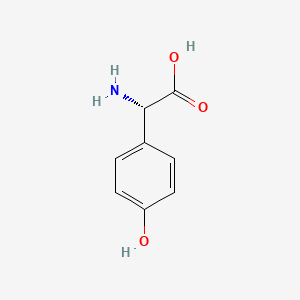
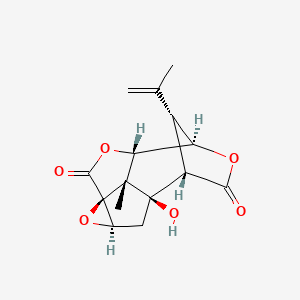
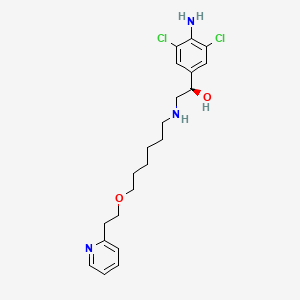
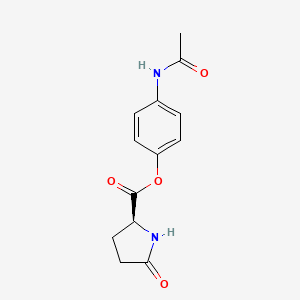
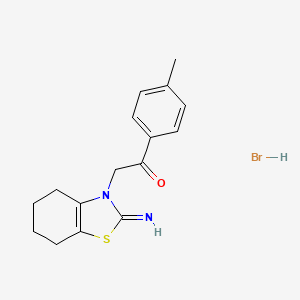
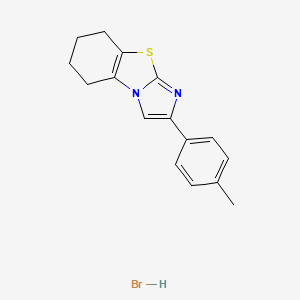
![N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide](/img/structure/B1677873.png)
